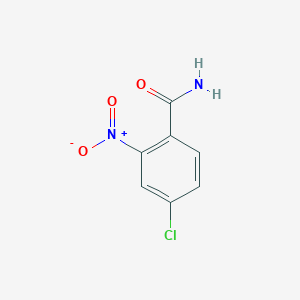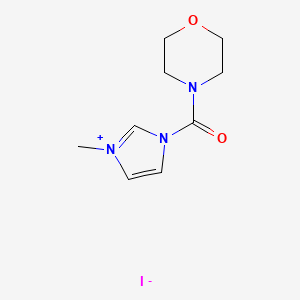
4-Chloro-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Chloro-2-nitrobenzamide” is a chemical compound with the molecular formula C7H5ClN2O3 . It is a derivative of benzamide, which is an organic compound consisting of a carboxamide functional group attached to a benzene ring .
Synthesis Analysis
The synthesis of benzamides, including derivatives like “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This process is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a carboxamide functional group. The benzene ring is substituted with a chlorine atom and a nitro group .
Aplicaciones Científicas De Investigación
Chemical Structure and Reactivity
4-Chloro-2-nitrobenzamide's chemical structure has been studied for its unique properties. One study focused on its pyramidality degree and selective formation of N-acetoxy-N-methoxy-4-nitrobenzamide through reactions with AcONa in MeCN (Shtamburg et al., 2012).
Crystal Engineering
Research on crystal engineering has involved this compound, particularly in the context of forming molecular tapes via strong hydrogen bonds and weak halogen bonds. This has implications for designing new materials with specific structural properties (Saha et al., 2005).
Molecular Design and Synthesis
This compound has been a key molecule in the synthesis of various compounds. For instance, its derivatives have been synthesized and evaluated for potential anticonvulsant properties (Bailleux et al., 1995). Another study explored designing ternary cocrystals using 4-nitrobenzamide, demonstrating its usefulness in supramolecular chemistry (Tothadi & Desiraju, 2013).
Antimicrobial Studies
This compound has been incorporated into the synthesis of Mannich bases, which were then studied for their antimicrobial effects. This suggests potential applications in developing new antibacterial agents (Joshi et al., 2009).
Resistance Studies in Veterinary Medicine
In veterinary science, resistance to compounds like 2-chloro-4-nitrobenzamide has been studied, which is important for understanding drug efficacy and resistance mechanisms in animal health (Ball, 1968).
Antidiabetic Agent Research
Compounds derived from 4-nitrobenzamide have been synthesized and evaluated for their antidiabetic properties. These studies provide insights into new therapeutic approaches for diabetes management (Thakral et al., 2020).
Food Safety Analysis
This compound has been involved in developing methods for determining specific compounds in animal feed, showcasing its role in food safety and quality control (Hoodless & Weston, 1969).
Potential Application Against Human African Trypanosomiasis
A study synthesized and evaluated halo-nitrobenzamide derivatives, including 4-nitrobenzamide variants, for their efficacy against Trypanosoma brucei, suggesting potential use in treating human African trypanosomiasis (Hwang et al., 2010).
Propiedades
IUPAC Name |
4-chloro-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCCEABSUFIEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,5E)-2,5-bis[(5-bromofuran-2-yl)methylidene]cyclopentan-1-one](/img/structure/B2656437.png)
![N-mesityl-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2656438.png)

![Sodium 5-[3-(dimethylamino)pyrrolidin-1-yl]thiophene-2-carboxylate](/img/structure/B2656443.png)
![Ethyl 4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-3-oxobutanoate](/img/structure/B2656444.png)
![N-(4-{[4-(propylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B2656447.png)
![4-methyl-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2656449.png)

![6-chloro-N-(2-{5-[(3,4-dichlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2656454.png)



![4-(4-cyano-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2656459.png)
